2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid
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Overview
Description
The compound “2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid” is a unique chemical with the empirical formula C9H8N2O3S2 . It has a molecular weight of 256.30 .
Physical and Chemical Properties Analysis
The compound is solid in form . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Chemical Synthesis and Derivative Formation
- The compound has been studied in the context of chemical synthesis. Research by Veretennikov and Pavlov (2013) detailed the synthesis of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives, which share structural similarities with the compound . These derivatives were obtained through reactions involving 2-aminothiazoles and ethyl acetoacetate, followed by further chemical transformations (Veretennikov & Pavlov, 2013).
- Similar research by Nedolya et al. (2018) described transformations of related compounds under acidic conditions, leading to the formation of diverse derivatives (Nedolya, Tarasova, Albanov, & Trofimov, 2018).
Potential Biological Activities
- A study by Cai et al. (2016) explored the antibacterial and antitubercular activities of novel 5H-thiazolo[3,2-a]pyrimidin-5-ones, which are structurally related to the compound. This research provided insights into the potential biological applications of such compounds (Cai, Zhang, Chen, Yan, Zhang, Zou, Meng, Li, & Fu, 2016).
- Another related study by Rinaldi et al. (1993) investigated new heterocyclic structures, including thiazolo[3,2-a][1,2,5]thiadiazolo[3,4-d]pyrimidine and [1,2,5]thiadiazolo[3',4':4,5]pyrimido[2,1-b][1,3]thiazine, for their antimicrobial and antimycotic activities (Rinaldi, Pecorari, Cermelli, & Malagoli, 1993).
Pharmacological Properties
- The compound's structural analogs have been studied for pharmacological properties. Selvam et al. (2012) synthesized and evaluated thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties (Selvam, Karthik, Palanirajan, & Ali, 2012).
Synthesis and Reactions
- Research has also focused on the synthesis and reactions of various thiazolo[3,2-a]pyrimidine derivatives, providing a broader context for understanding the chemical behaviors and potential applications of these compounds. For instance, Rahman et al. (2005) detailed the synthesis of novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one derivatives, exploring their structure and biological activities (Rahman, Mukhtar, Ansari, & Lemiére, 2005).
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . This suggests that the compound might interact with biological targets that also interact with purine bases.
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that the compound might interact with its targets in a manner similar to other thiazolo[3,2-a]pyrimidines.
Biochemical Pathways
Given the potential purine antagonist activity of thiazolo[3,2-a]pyrimidines , it can be inferred that this compound might affect pathways involving purine metabolism.
Result of Action
Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities . This suggests that the compound might have similar effects.
Biochemical Analysis
Biochemical Properties
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Cellular Effects
Derivatives of thiazolo[3,2-a]pyrimidines have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
Properties
IUPAC Name |
2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c12-7-3-6(4-15-5-8(13)14)10-9-11(7)1-2-16-9/h1-3H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLIDSVDNAXNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CC(=O)N21)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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